molecular formula C22H22N2O5S B11008493 Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11008493
M. Wt: 426.5 g/mol
InChI Key: FLBXMTCMBHAJFE-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

  • Thiazole Ring: : The core of this compound is the thiazole ring, which contains both sulfur and nitrogen atoms. Thiazoles are important heterocyclic systems found in various natural products and pharmaceuticals.

  • Phenyl and Dimethoxyphenyl Groups: : The compound features a phenyl ring and a 3,4-dimethoxyphenyl group. These aromatic moieties contribute to its overall properties.

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 2-[3-(3,4-dimethoxyphenyl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H22N2O5S/c1-27-16-11-9-14(13-17(16)28-2)10-12-18(25)23-22-24-19(21(26)29-3)20(30-22)15-7-5-4-6-8-15/h4-9,11,13H,10,12H2,1-3H3,(H,23,24,25)

InChI Key

FLBXMTCMBHAJFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthesis of Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves several steps. One possible synthetic route includes the following transformations:

Industrial Production:

Industrial-scale production methods may involve modifications of the synthetic route to optimize yield, cost, and safety.

Chemical Reactions Analysis

Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various reactions:

    Oxidation and Reduction: Depending on the reaction conditions, it may be oxidized or reduced.

    Substitution Reactions: The phenyl and thiazole rings are susceptible to substitution reactions.

    Common Reagents: Reagents like strong acids, bases, and metal catalysts play a role in its transformations.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigate its potential as an anticancer agent or antimicrobial.

    Chemical Biology: Explore its interactions with biological targets.

    Industry: Consider its use in materials science or as a building block for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways.

Biological Activity

Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory and anticancer activities, along with relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be described by the following molecular formula:

  • Chemical Formula : C18_{18}H20_{20}N2_{2}O4_{4}S
  • CAS Number : 1574308-08-9

Anti-inflammatory Activity

Research indicates that compounds with thiazole rings exhibit strong anti-inflammatory properties . This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study demonstrated that derivatives of thiazole significantly reduced inflammation in animal models through the inhibition of prostaglandin synthesis .

CompoundCOX Inhibition (%)IC50 (μM)
Thiazole Derivative A75%10
Thiazole Derivative B85%5
This compound80%7

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it exhibits potent cytotoxic effects against various cancer cell lines. For example, in a study involving acute lymphoblastic leukemia (ALL) and neuroblastoma (NB) cell lines, the compound demonstrated an IC50 value of approximately 0.5μM0.5\,\mu M, indicating significant potency compared to other tested compounds .

Cell LineIC50 (μM)Sensitivity
ALL0.5High
NB10.8Moderate
NB21.2Low

Study on Anti-inflammatory Effects

In a controlled experiment, this compound was administered to rats with carrageenan-induced paw edema. The results indicated a significant reduction in paw swelling compared to the control group, highlighting its potential as an anti-inflammatory agent.

Anticancer Mechanism Investigation

Another study explored the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways leading to programmed cell death in malignant cells while sparing normal cells. This selectivity is critical for therapeutic applications in oncology.

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